Ndelta-Methyltrityl-D-glutamine
Description
Historical Development Context
The development of this compound is rooted in advancements in peptide synthesis during the late 20th century. Traditional protecting groups, such as benzyl (Bzl) or tert-butyl (t-Bu), often required harsh deprotection conditions, risking peptide degradation. In 1992, Sax et al. introduced the 4-methyltrityl (Mtt) group as a highly acid-labile alternative for protecting side-chain amides of asparagine and glutamine. The Mtt group’s rapid cleavage under mild acidic conditions (e.g., 1–3% trifluoroacetic acid) made it ideal for SPPS, particularly in synthesizing branched or cyclic peptides. By the early 2000s, derivatives like this compound became staples in synthesizing enantiomerically pure peptides, leveraging the D-configuration’s resistance to enzymatic degradation.
Nomenclature and Chemical Classification
This compound is systematically named (2R)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid (IUPAC). Its structure comprises:
- A D-glutamine backbone (2R configuration).
- A 4-methyltrityl (Mtt) group attached to the delta-amide nitrogen.
- A free alpha-amino group and carboxylic acid terminus.
Chemical Classification:
| Property | Description |
|---|---|
| Molecular Formula | C25H26N2O3 |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 41957-42-0; 200716-84-3 |
| Protecting Group | 4-Methyltrityl (Mtt) |
| Stereochemistry | D-configuration at C2 |
The Mtt group’s triphenylmethyl core substituted with a para-methyl group enhances solubility in organic solvents compared to unmodified trityl groups.
Relationship to D-glutamine and L-glutamine Isomers
Glutamine exists as two enantiomers: L-glutamine (biologically active) and D-glutamine (rare in nature). This compound derives from D-glutamine, which shares the same backbone but differs in stereochemistry at C2:
$$
\text{D-glutamine: } (2R)\text{-2-amino-5-oxopentanoic acid} \quad \text{vs.} \quad \text{L-glutamine: } (2S)\text{-2-amino-5-oxopentanoic acid}
$$
The D-isomer’s non-native configuration prevents metabolic degradation by proteases, making it valuable for stable peptide analogs. The Mtt group’s introduction at the delta-amide further distinguishes this derivative from unprotected glutamine, enabling selective coupling in SPPS.
Significance in Protected Amino Acid Chemistry
This compound exemplifies three critical trends in protected amino acid chemistry:
- Orthogonal Protection : The Mtt group’s acid-lability allows selective removal without disturbing base-labile Fmoc groups or acid-stable tert-butyl protections.
- Stereochemical Precision : The D-configuration ensures chiral integrity in peptide chains, critical for receptor binding studies.
- Versatility : Used in synthesizing antimicrobial peptides, enzyme inhibitors, and glycopeptides requiring stable glutamine residues.
For example, in Fmoc-SPPS, the Mtt group is cleaved with 1% trifluoroacetic acid (TFA) in dichloromethane, preserving other acid-sensitive groups. This selectivity is pivotal for constructing peptides with multiple post-translational modifications.
Properties
IUPAC Name |
(2R)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-18-12-14-21(15-13-18)25(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-23(28)17-16-22(26)24(29)30/h2-15,22H,16-17,26H2,1H3,(H,27,28)(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQOVGDXRLOXBX-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428611 | |
| Record name | Ndelta-Methyltrityl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200716-84-3 | |
| Record name | Ndelta-Methyltrityl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Deprotection Reactions
The methyltrityl (Mtt) group is a common amine-protecting agent in solid-phase peptide synthesis (SPPS). Key deprotection mechanisms include:
Acidic Cleavage
- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hexafluoroisopropanol (HFIP) .
- Mechanism : Protonation of the trityl group weakens the C-N bond, leading to cleavage (Figure 1).
- Conditions : Mild acidity (1–5% TFA) preserves the glutamine backbone while removing the Mtt group .
Selectivity
The Mtt group demonstrates orthogonal stability compared to other protectants (e.g., Fmoc, Boc), enabling sequential deprotection in multi-step syntheses .
Peptide Bond Formation
The carboxylic acid group of this compound participates in standard coupling reactions:
Activation and Coupling
- Reagents : HOBt/DIC, HATU, or PyBOP .
- Mechanism : Carbodiimide-mediated activation forms an O-acylisourea intermediate, enabling nucleophilic attack by an amine (e.g., amino acid residue) (Figure 2).
Side Reactions
- Racemization : Minimized by using additives like Oxyma Pure .
- Trityl Stability : The Mtt group remains intact under basic coupling conditions .
Amide Hydrolysis
- Acidic Conditions : The glutamine amide bond resists hydrolysis due to steric hindrance from the Mtt group.
- Basic Conditions : Limited cleavage observed at pH > 10, but side-chain degradation may occur .
Thermal Stability
Decomposition begins at ~150°C, with the Mtt group fragmenting before the glutamine backbone .
Comparative Reactivity
Comparison with Similar Compounds
Key Comparisons:
Protecting Group Chemistry: The methyltrityl group in Nδ-Methyltrityl-D-glutamine offers steric bulk and acid-labile deprotection, enabling selective removal during synthesis . In contrast, the Cbz group in N2-Cbz-D-glutamine is cleaved via hydrogenolysis, limiting its use in hydrogen-sensitive reactions .
Solubility and Stability :
- Trityl-protected compounds like Nδ-Methyltrityl-D-glutamine exhibit lower aqueous solubility due to their hydrophobic aromatic rings, necessitating organic solvents like DMSO . Unprotected L-glutamine, however, is highly water-soluble and used in cell culture media .
Isomeric Differences :
- D-glutamine derivatives (e.g., Nδ-Methyltrityl-D-glutamine) are less metabolically active than L-forms but are valuable in studying enzyme specificity (e.g., glutamine synthetase) and avoiding interference in biological systems .
Biological Activity
Ndelta-Methyltrityl-D-glutamine (MTr-D-Gln) is a synthetic derivative of the amino acid glutamine, designed to enhance its stability and bioavailability. This compound has gained attention in biochemical research due to its potential biological activities, particularly in the context of cancer metabolism, immune function, and nutritional supplementation.
- Molecular Formula : C25H26N2O3
- Molecular Weight : 402.49 g/mol
- CAS Number : 200716-84-3
These properties suggest that MTr-D-Gln is a complex molecule with implications for various biochemical pathways.
1. Modulation of Glutamine Metabolism
Glutamine plays a crucial role in cellular metabolism, particularly in rapidly dividing cells such as those found in tumors. Recent studies indicate that MTr-D-Gln can influence glutamine transport and metabolism:
- Inhibition of Glutamine Transporters : MTr-D-Gln has been shown to inhibit transporters like ASCT2 and LAT1, which are responsible for glutamine uptake in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells, suggesting a potential therapeutic application in cancer treatment .
- Effects on mTOR Pathway : The mechanistic target of rapamycin (mTOR) pathway is a key regulator of cell growth and metabolism. MTr-D-Gln's ability to modulate this pathway may enhance its efficacy as an anti-cancer agent by disrupting the metabolic support that tumors rely on .
2. Immune Function Enhancement
Glutamine is known for its role in supporting immune cell function. MTr-D-Gln may enhance immune responses under stress conditions:
- Support for Lymphocyte Proliferation : Research indicates that glutamine supplementation can improve lymphocyte proliferation and cytokine production, which are critical for effective immune responses . MTr-D-Gln may similarly support these processes, especially in critically ill patients or those undergoing intensive treatments.
- Reduction of Inflammatory Responses : Studies have shown that glutamine can modulate cytokine production, potentially reducing inflammation in conditions like inflammatory bowel disease (IBD). MTr-D-Gln's effects on cytokine profiles warrant further investigation .
Case Study 1: Cancer Treatment
A study involving non-small cell lung cancer (NSCLC) cells demonstrated that treatment with delta-tocotrienol (a compound related to MTr-D-Gln) resulted in significant inhibition of glutamine uptake and subsequent cell proliferation. This suggests that similar compounds could be utilized to disrupt cancer metabolism effectively .
Case Study 2: Nutritional Supplementation in Critical Care
In critically ill patients, glutamine supplementation has been associated with improved nitrogen balance and enhanced immune function. For instance, a clinical trial showed that patients receiving parenteral nutrition supplemented with glutamine had better outcomes regarding infection rates and overall recovery compared to controls . The implications for MTr-D-Gln as a more stable alternative could be significant.
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Cancer Metabolism | Inhibition of ASCT2 and LAT1 transporters; reduced mTOR pathway activity |
| Immune Function | Enhanced lymphocyte proliferation; modulation of cytokine production |
| Nutritional Support | Improved nitrogen balance; reduced infection rates in critically ill patients |
Scientific Research Applications
Proteomics Research
Ndelta-Methyltrityl-D-glutamine is utilized in proteomics to study protein modifications and interactions. Its ability to stabilize proteins during analysis makes it a valuable reagent in mass spectrometry and other analytical techniques.
A. Immune Function Enhancement
Research indicates that glutamine supplementation can enhance immune response, particularly in critically ill patients. It plays a role in maintaining gut barrier integrity and modulating inflammatory responses, which is crucial for patients undergoing stress from illness or surgery .
B. Gut Health
Glutamine is recognized for its role in improving intestinal permeability and overall gut health. Studies have shown that high doses of glutamine can significantly reduce intestinal permeability, which is vital for nutrient absorption and immune function .
C. Cancer Treatment
Emerging studies suggest that glutamine supplementation may enhance the efficacy of cancer therapies by improving the immune response against tumors. It may also influence tumor metabolism and the gut microbiome, potentially providing a therapeutic avenue for cancer treatment .
Nutraceutical Use
Glutamine is increasingly viewed as a nutraceutical, with potential benefits extending beyond traditional supplementation to include therapeutic applications in various health conditions, including post-operative recovery and critical care management .
Table 1: Summary of Clinical Trials Involving this compound
Case Study Insights
- A systematic review highlighted that high-dose glutamine significantly improved outcomes in critically ill patients, reducing both morbidity and mortality rates .
- Another meta-analysis demonstrated that glutamine supplementation could improve gut barrier function, especially at doses exceeding 30 g/day .
- In cancer therapy contexts, glutamine was shown to alleviate treatment-related complications such as mucositis, thereby enhancing patient quality of life during chemotherapy .
Preparation Methods
Stepwise Protection of D-Glutamine
The synthesis typically begins with D-glutamine as the starting material. Key steps include:
α-Amino Group Protection
The α-amino group of D-glutamine is first protected using a temporary protecting group such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) . For example:
δ-Amide Methyltritylation
The δ-amide nitrogen is then protected with a methyltrityl group. This involves:
-
Reagent : Methyltrityl chloride (MeTrCl) or its bromide analog.
-
Conditions : Anhydrous dichloromethane (DCM) or DMF, with a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA) to scavenge HCl.
-
Reaction Time : 6–12 hours under nitrogen atmosphere at 0–25°C.
Example Reaction:
Deprotection of α-Amino Group
The temporary α-amino protecting group (Boc/Fmoc) is removed under mild acidic or basic conditions:
Alternative Route: Direct Methyltritylation of D-Glutamine
In industrial settings, a one-pot synthesis may be employed to reduce purification steps:
-
Activation of δ-Amide : Treat D-glutamine with a silylating agent (e.g., hexamethyldisilazane, HMDS) to enhance nucleophilicity.
-
Methyltritylation : Add MeTrCl and DIPEA in tetrahydrofuran (THF) at −10°C to 25°C.
-
Workup : Quench with aqueous ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography.
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | −10°C to 25°C |
| Solvent | THF or DCM |
| Base | DIPEA (2–3 equiv) |
| Reaction Time | 8–16 hours |
Challenges in Synthesis
Stereochemical Integrity
Maintaining the D-configuration of glutamine is critical. Racemization risks arise during:
Solubility Issues
D-Glutamine and its intermediates exhibit poor solubility in organic solvents. Strategies include:
-
Co-solvents : DMF/THF mixtures (4:1 v/v).
Industrial-Scale Optimization
Catalytic Efficiency
Recent advances focus on catalytic methyltritylation:
Green Chemistry Approaches
-
Solvent Recycling : Recovery of DCM via distillation.
-
Waste Reduction : Substituting MeTrCl with less toxic methyltrityl bromide.
Analytical Validation
Purity Assessment
Q & A
Q. What metadata standards are critical for sharing Nδ-Methyltrityl-D-glutamine research data?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols (e.g., reaction temperature, purification steps), analytical parameters (HPLC gradients, MS ionization modes), and biological models (cell line authentication, passage numbers). Use platforms like Zenodo or Figshare for public archiving, and cite datasets using DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
